6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, along with a trifluoromethyl group and chlorophenyl and diphenyl substituents. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include the preparation of boronic acid derivatives, followed by their coupling with halogenated precursors in the presence of a palladium catalyst.
Chemical Reactions Analysis
6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine ring system contributes to its biological activity, making it a valuable compound for drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of glycogen synthase kinase-3 (GSK-3) or phosphodiesterase 4 (PDE4), which are involved in various cellular processes . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as other pyrazolo[3,4-b]pyridine derivatives and trifluoromethyl-substituted pyridines . These compounds share structural similarities but may differ in their biological activities and applications. The presence of the trifluoromethyl group and the specific substitution pattern in this compound makes it unique and potentially more potent in certain applications.
Properties
Molecular Formula |
C25H15ClF3N3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H15ClF3N3/c26-18-13-11-16(12-14-18)21-15-20(25(27,28)29)22-23(17-7-3-1-4-8-17)31-32(24(22)30-21)19-9-5-2-6-10-19/h1-15H |
InChI Key |
VWFOVRZHRCQEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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